
Spectroscopic and Analytical Profile of 1,3-
Dimethylbutylamine Hydrochloride: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1,3-Dimethylbutylamine

hydrochloride

Cat. No.: B105187 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethylbutylamine hydrochloride (DMBA HCl), a synthetic stimulant that has been

identified in dietary supplements.[1][2] The information is intended for researchers, scientists,

and professionals in drug development and forensic analysis. This document outlines predicted

and experimentally observed spectroscopic characteristics, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed

experimental protocols for its analytical determination.

Chemical and Physical Properties
1,3-Dimethylbutylamine, also known as 4-methyl-2-pentanamine, is an aliphatic amine.[1] It is

structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[3] The

hydrochloride salt is a common form for this compound, often presenting as a crystalline solid.

[2]
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Property Value Source

IUPAC Name
4-methylpentan-2-

amine;hydrochloride
PubChem

Synonyms
DMBA HCl, 4-Methyl-2-

pentanamine HCl
Cayman Chemical[1]

CAS Number 71776-70-0 Cayman Chemical[1]

Molecular Formula C₆H₁₅N · HCl Cayman Chemical[1]

Molecular Weight 137.65 g/mol PubChem

Appearance Crystalline solid Cayman Chemical[2]

Spectroscopic Data
Due to the limited availability of publicly accessible, fully characterized spectra for 1,3-
Dimethylbutylamine hydrochloride, this section combines predicted data based on

established spectroscopic principles with data reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following peak assignments are predicted based on the chemical structure and

general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the

solvent and experimental conditions.

Predicted ¹H NMR Spectral Data (Solvent: D₂O)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.3 - 3.5 Sextet 1H CH-NH₃⁺ (C2)

~1.8 - 2.0 Nonet 1H CH(CH₃)₂ (C4)

~1.5 - 1.7 Multiplet 2H CH₂ (C3)

~1.3 - 1.4 Doublet 3H CH₃-CH (C1)

~0.9 - 1.0 Doublet 6H (CH₃)₂-CH (C5, C6)

Predicted ¹³C NMR Spectral Data (Solvent: D₂O)

Chemical Shift (ppm) Assignment

~48-52 CH-NH₃⁺ (C2)

~45-49 CH₂ (C3)

~25-29 CH(CH₃)₂ (C4)

~22-25 (CH₃)₂-CH (C5, C6)

~20-23 CH₃-CH (C1)

Infrared (IR) Spectroscopy
Note: The following are predicted characteristic absorption bands based on the functional

groups present in 1,3-Dimethylbutylamine hydrochloride.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

2800 - 3200 N-H Stretch Ammonium (-NH₃⁺) Strong, Broad

2850 - 3000 C-H Stretch
Alkane (CH, CH₂,

CH₃)
Strong

1500 - 1600
N-H Bend

(Asymmetric)
Ammonium (-NH₃⁺) Medium

1450 - 1470 C-H Bend (Scissoring) Methylene (-CH₂-) Medium

1370 - 1385 C-H Bend (Rocking) Methyl (-CH₃) Medium

Mass Spectrometry (MS)
Mass spectrometry, particularly coupled with gas (GC) or liquid (LC) chromatography, is a

primary technique for the identification and quantification of DMBA.[4]

Experimentally Determined LC-MS/MS Data

The analysis of 1,3-Dimethylbutylamine by Ultra-High-Performance Liquid Chromatography-

Tandem Mass Spectrometry (UHPLC-MS/MS) with electrospray ionization in positive mode has

been reported. For the free amine form, the following ions are observed:

m/z Ion Type

102.1283 Precursor Ion [M+H]⁺

85.1017 Product Ion

Predicted GC-MS Fragmentation Pattern (Electron Ionization)

Based on the principles of electron ionization mass spectrometry for aliphatic amines, the

following fragments are predicted for the free amine form of 1,3-Dimethylbutylamine. The

primary fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond

adjacent to the nitrogen atom.
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m/z Predicted Fragment Notes

101 [C₆H₁₅N]⁺
Molecular Ion (M⁺) - low

abundance expected

86 [C₅H₁₂N]⁺ Loss of a methyl radical (•CH₃)

58 [C₃H₈N]⁺
Alpha-cleavage: Loss of an

isobutyl radical (•C₄H₉)

44 [C₂H₆N]⁺

Alpha-cleavage: Loss of an

isobutyl radical (•C₄H₉) - this is

a common base peak for

similar amines

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of 1,3-
Dimethylbutylamine hydrochloride.

NMR Spectroscopy Protocol
This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

Accurately weigh 5-10 mg of 1,3-Dimethylbutylamine hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as

Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a clean vial.

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (e.g., zg30).
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Spectral Width: 0-12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64.

¹³C NMR:

Pulse Program: Proton-decoupled (e.g., zgpg30).

Spectral Width: 0-60 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and apply a baseline correction.

Reference the spectrum to the residual solvent peak.

Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

LC-MS/MS Protocol for Quantification
This protocol is adapted from published methods for the detection of DMBA in complex

matrices.

1. Sample Preparation (e.g., from a supplement matrix):

Extract a known weight of the sample (e.g., 1 gram) with 20 mL of a 50:50 methanol:water

solution.
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Agitate the mixture by shaking for 20 minutes, followed by sonication for 20 minutes.

Centrifuge the mixture to separate the solid and liquid phases.

Filter the supernatant through a 0.45 µm syringe filter prior to analysis.

2. UHPLC-MS/MS System and Conditions:

Chromatography:

Column: A suitable C18 reversed-phase column.

Mobile Phase A: 5 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Flow Rate: 0.4 mL/min.

Injection Volume: 10 µL.

Mass Spectrometry (Tandem Quadrupole):

Ionization Mode: Electrospray Ionization, Positive (ESI+).

Capillary Voltage: 3.0 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 150 °C.

Collision Energy: Optimized for the transition of m/z 102.1 -> 85.1.

Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the identification and confirmation of 1,3-

Dimethylbutylamine in a sample.
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Analytical workflow for DMBA identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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